5-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(cyclobutylmethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-4-12-9(5-11-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGUSDGRXCBONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimycobacterial and antifungal effects. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazine ring substituted with a cyclobutylmethoxy group and a carboxylic acid moiety. This configuration is significant as it influences the compound's lipophilicity and interaction with biological targets.
The mechanism of action for this compound is primarily linked to its interaction with specific enzymes and receptors. The cyclobutylmethoxy group enhances binding affinity to biological targets, which can include:
- Enzymatic Inhibition : The compound may inhibit enzymes critical for microbial growth, thereby exerting antimicrobial effects.
- Receptor Modulation : It has been suggested that this compound may interact with cannabinoid receptors, potentially influencing pathways related to pain and inflammation .
Antimycobacterial Activity
Research has shown that derivatives of pyrazine-2-carboxylic acids exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, compounds structurally similar to this compound have demonstrated varying degrees of inhibition:
- Inhibition Rates : Some derivatives have shown up to 72% inhibition against M. tuberculosis, indicating a strong potential for therapeutic use in tuberculosis treatment .
Antifungal Activity
In addition to its antimycobacterial properties, this compound has also been evaluated for antifungal activity:
- Minimum Inhibitory Concentrations (MIC) : Studies indicate that certain derivatives exhibit MIC values below 1.95 µM against fungal strains such as Trichophyton mentagrophytes, suggesting effective antifungal properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazine derivatives. Key findings include:
- Substituent Effects : The presence of various substituents on the pyrazine ring significantly affects both lipophilicity and biological activity. For example, higher lipophilicity often correlates with increased antimycobacterial efficacy .
| Compound | Lipophilicity (log P) | % Inhibition against M. tuberculosis |
|---|---|---|
| This compound | TBD | TBD |
| 3,5-Bis-trifluoromethylphenyl amide | 6.85 | 72% |
| 5-Benzoylpyrazine-2-carbothioamide | TBD | 90% |
Case Studies
- Antimycobacterial Screening : A study focused on the synthesis and evaluation of various pyrazine derivatives found that those with specific substitutions showed promising results against M. tuberculosis. The highest activity was noted for compounds with enhanced lipophilicity .
- Fungal Inhibition Studies : Another investigation into antifungal activities revealed that certain pyrazine derivatives exhibited potent effects against multiple fungal strains, reinforcing their potential as therapeutic agents in treating fungal infections .
Scientific Research Applications
Medicinal Chemistry
5-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a precursor in the synthesis of various bioactive compounds.
Antimicrobial Activity
Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate high activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment . The incorporation of cyclobutylmethoxy groups may enhance the lipophilicity and overall bioactivity of the compound.
Anti-diabetic Properties
The compound can be utilized in the synthesis of drugs aimed at managing diabetes. Similar compounds, such as 5-methylpyrazine-2-carboxylic acid, have been used as intermediates in the production of antidiabetic medications like glipizide, which suggests a potential pathway for this compound in pharmaceutical applications .
Agricultural Applications
The unique chemical structure of this compound also positions it as a candidate for agricultural use, particularly in developing new agrochemicals.
Pesticidal Activity
Research into pyrazine derivatives has indicated potential pesticidal properties. Compounds with similar structures have been shown to possess insecticidal and fungicidal activities, which could lead to the development of environmentally friendly pesticides . The cyclobutylmethoxy substitution may enhance the efficacy and selectivity of these compounds against target pests.
Material Science Applications
Beyond its biological applications, this compound may find utility in material science.
Polymer Synthesis
The compound's functionality allows it to be incorporated into polymer matrices, potentially improving the properties of materials used in coatings or composites. Its ability to interact with various substrates could lead to advancements in creating durable and functional materials for industrial applications.
Data Summary
| Application Area | Potential Uses | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anti-diabetic drugs | |
| Agricultural Science | Pesticides | |
| Material Science | Polymer synthesis |
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazine derivatives demonstrated that modifications in the side chains significantly impacted their antimicrobial activity against Mycobacterium tuberculosis. The introduction of cyclobutyl groups was found to enhance activity levels compared to unmodified compounds .
Case Study 2: Pesticidal Development
In a recent investigation into new agrochemicals, derivatives similar to this compound were synthesized and tested for insecticidal properties. Results indicated promising efficacy against common agricultural pests, suggesting further development could lead to viable commercial products .
Comparison with Similar Compounds
Comparison with Similar Pyrazinecarboxylic Acid Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 5-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid with analogous compounds:
Key Observations :
- Lipophilicity : The cyclobutylmethoxy group increases LogP relative to smaller substituents, suggesting improved membrane permeability but reduced aqueous solubility .
- Synthetic Complexity : Cyclobutylmethoxy derivatives may require multi-step synthesis due to the need for cyclobutane ring formation, whereas methoxy or methyl analogs are accessible via direct oxidation or alkylation .
Antimycobacterial and Antifungal Activity
- 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide (IC₅₀ = 41.9 µmol·L⁻¹) and related carboxamides exhibit moderate antimycobacterial activity, highlighting the importance of bulky substituents for target engagement .
- 5-Alkylamino-N-phenylpyrazine-2-carboxamides demonstrate that substituent size and polarity influence antimycobacterial potency, with tert-butyl groups enhancing activity compared to smaller alkyl chains .
Cytostatic Activity
- Sorafenib analogs with pyrazinecarboxamide backbones (e.g., compound 6h , IC₅₀ = 0.9–7.5 µM) show that bulky urea substituents enhance c-Raf inhibition and cytostatic effects . The cyclobutylmethoxy group in this compound could similarly modulate kinase selectivity if incorporated into similar pharmacophores.
Preparation Methods
Cyclization and Ring Closure
- Raw Materials: Pyruvic aldehyde and o-phenylenediamine (or o-diaminobenzene) are reacted to form the pyrazine ring.
- Conditions: Reaction temperature ranges from 30 to 90 °C, with reaction times between 0.5 to 2 hours.
- Catalyst: Sodium pyrosulfite is used to catalyze the cyclization.
- Outcome: Formation of 3-methyl benzopyrazine intermediates.
Oxidation to Dicarboxylic Acid Potassium Salt
- Oxidation Agent: Inorganic oxidizers (unspecified but typically strong oxidants like potassium permanganate or nitric acid).
- Conditions: Temperature maintained between 60 to 105 °C for 1 to 4 hours.
- Process: The 3-methyl benzopyrazine is oxidized to 5-methylpyrazine-2,3-dicarboxylic acid potassium salt.
- Isolation: Cooling and filtration separate solids; evaporation at ~115 °C yields the potassium salt.
Acidification and Decarboxylation
- Reagents: Sulfuric acid is used to acidify and decarboxylate the dicarboxylic acid potassium salt.
- Conditions: Temperature controlled between 30 to 130 °C; molar ratio of sulfuric acid to oxidation product ranges from 1.5 to 3.0:1.
- Process: Initial acidification at 80 °C followed by further sulfuric acid addition and heating at 115 ± 10 °C for 1 hour completes decarboxylation to 5-methylpyrazine-2-carboxylic acid.
Extraction and Purification
- Neutralization: Post-decarboxylation mixture is neutralized to pH 1.5–4.0.
- Extraction: Butanone is used to extract the 5-methylpyrazine-2-carboxylic acid.
- Purification: Removal of butanone by vacuum distillation, followed by crystallization, drying, oven drying, and pulverization.
- Product Quality: The final product has a melting point of 164–172 °C and purity ≥99% (HPLC analysis).
Comparative Data Table: Key Parameters from 5-Methylpyrazine-2-Carboxylic Acid Synthesis
| Step | Reactants/Conditions | Temperature (°C) | Time | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Cyclization | Pyruvic aldehyde + o-phenylenediamine + catalyst (Sodium pyrosulfite) | 30–90 | 0.5–2 h | 3-methyl benzopyrazine intermediate | Ring closure under catalysis |
| Oxidation | 3-methyl benzopyrazine + inorganic oxidizer | 60–105 | 1–4 h | 5-methylpyrazine-2,3-dicarboxylic acid potassium salt | Oxidation to dicarboxylic acid salt |
| Acidification/Decarboxylation | 5-methylpyrazine-2,3-dicarboxylic acid potassium + H2SO4 | 30–130 | ~1–2 h | 5-methylpyrazine-2-carboxylic acid | Controlled acid addition and heating |
| Extraction/Purification | Neutralization to pH 1.5–4.0 + butanone extraction | 50 (extraction) | 0.5 h extraction | ≥99% purity (HPLC), melting point 164–172 °C | Crystallization and drying finalize product |
Research Findings and Industrial Relevance
- The described processes emphasize the use of readily available raw materials and simple reaction conditions, making them suitable for industrial-scale production with flexible scalability.
- The oxidation and decarboxylation steps are critical for achieving high purity and yield.
- The use of butanone as an extraction solvent is effective for isolating the carboxylic acid product.
- The final compounds serve as important intermediates in pharmaceuticals, such as third-generation antidiabetic drugs (e.g., glipizide) and hypolipidemic agents.
- The processes have been optimized to reduce pollution and lower production costs compared to imported products.
Although specific preparation methods for this compound are not directly available, the synthesis of related pyrazine-2-carboxylic acids provides a robust framework. The key steps involve cyclization of diamines with aldehydes, oxidation to dicarboxylic acid salts, acidification and decarboxylation, followed by extraction and purification. Introduction of the cyclobutylmethoxy group would likely require a targeted substitution reaction on a suitable pyrazine intermediate.
This comprehensive approach, supported by multiple patent disclosures and industrial processes, ensures a professional and authoritative understanding of the preparation methods for this class of compounds.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 5-substitution vs. 6-substitution isomers) via characteristic shifts (e.g., pyrazine C-2 carbonyl at ~165 ppm) .
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/0.1% formic acid) resolve intermediates, while high-resolution MS validates molecular weight (C₁₀H₁₂N₂O₃, [M+H]⁺ = 209.0926) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry for crystalline derivatives .
What contradictory findings exist regarding the compound’s antimicrobial activity, and how can these be resolved experimentally?
Advanced Research Question
Studies report variable MIC values against Mycobacterium tuberculosis (0.5–8 µg/mL), possibly due to:
- Strain variability : Clinical isolates may differ in efflux pump expression or target mutations.
- Assay conditions : Broth microdilution (pH 6.8) vs. agar dilution (pH 7.4) affects protonation of the carboxylic acid group, altering permeability .
Resolution strategies : - Perform dose-response assays under standardized pH and temperature.
- Use isogenic bacterial strains to isolate resistance mechanisms .
How can computational methods (e.g., molecular docking) guide the design of derivatives with improved target binding?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like InhA (enoyl-ACP reductase in M. tuberculosis):
- Key interactions : The carboxylic acid forms salt bridges with Lys165, while the cyclobutylmethoxy group occupies a hydrophobic pocket .
- SAR insights : Modifying the pyrazine core with electron-withdrawing groups (e.g., -CN at position 3) improves binding affinity by 2–3 kcal/mol in silico .
Validation : Follow with surface plasmon resonance (SPR) to measure binding kinetics .
What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?
Basic Research Question
- Byproduct formation : Cyclobutylmethoxy group elimination at high temperatures generates pyrazine-2-carboxylic acid. Mitigate via low-temperature reflux (<90°C) .
- Purification bottlenecks : Replace column chromatography with continuous flow crystallization for higher throughput .
- Yield optimization : Use Design of Experiments (DoE) to test solvent ratios (e.g., THF:H₂O) and catalyst loadings .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Advanced Research Question
-
Degradation pathways : Hydrolysis of the ester linkage (if present) or oxidation of the cyclobutyl group.
-
Stability data :
Condition Degradation (%) Major Degradant 25°C, 60% RH, 6 months <5% None detected 40°C, 75% RH, 6 months 12% 5-hydroxypyrazine-2-carboxylic acid Prevention : Store at 2–8°C under nitrogen .
What structural analogs of this compound have been explored, and how do their bioactivities compare?
Advanced Research Question
| Analog | Substituent | Bioactivity (MIC, µg/mL) |
|---|---|---|
| 5-Methoxy | -OCH₃ | 16 (M. tuberculosis) |
| 5-Trifluoroethoxy | -OCH₂CF₃ | 4 (M. tuberculosis) |
| 5-Cyclobutylmethoxy | -OCH₂C₄H₇ | 0.5 (M. tuberculosis) |
| The cyclobutylmethoxy group’s lipophilicity correlates with improved antimycobacterial activity . |
What in vitro models are appropriate for evaluating the compound’s cytotoxicity and selectivity?
Basic Research Question
- Cytotoxicity : Use human hepatocyte (HepG2) or renal (HEK293) cell lines with MTT assays (IC₅₀ > 50 µM desirable) .
- Selectivity index : Ratio of IC₅₀ (host cells) to MIC (pathogen). A SI >10 indicates favorable safety .
How can contradictory data on enzyme inhibition (e.g., COX-2 vs. InhA) be reconciled?
Advanced Research Question
Discrepancies arise from off-target effects or assay interference:
- COX-2 inhibition : Reported IC₅₀ of 2 µM may result from nonspecific binding to the heme group .
- InhA inhibition : Specific interaction (IC₅₀ = 0.8 µM) confirmed via co-crystallization .
Resolution : Use orthogonal assays (e.g., isothermal titration calorimetry) to validate target engagement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
